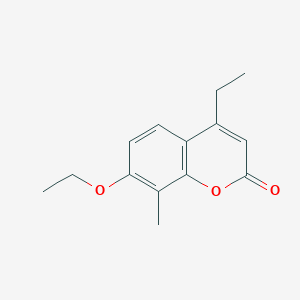
7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one
Description
7-Ethoxy-4-ethyl-8-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound is characterized by its unique structure, which includes an ethoxy group at the 7th position, an ethyl group at the 4th position, and a methyl group at the 8th position on the chromen-2-one core.
Properties
IUPAC Name |
7-ethoxy-4-ethyl-8-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-4-10-8-13(15)17-14-9(3)12(16-5-2)7-6-11(10)14/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMODVBGPNLQSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
From Diketene and Resorcinol: One common method involves the reaction of diketene with resorcinol in the presence of sulfuric acid to produce 4-methyl-7-hydroxycoumarin.
From Resorcinol and Ethylacetoacetate: Another method involves the reaction of resorcinol with ethylacetoacetate, followed by ethylation to produce the desired compound.
Industrial Production Methods
Industrial production methods typically involve large-scale synthesis using the above-mentioned routes. The reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
7-Ethoxy-4-ethyl-8-methyl-2H-chromen-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes, such as cytochrome P450, by binding to their active sites. This inhibition can lead to various pharmacological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
7-Ethoxy-4-methylcoumarin: Similar structure but lacks the ethyl group at the 8th position.
4-Methylumbelliferone: Similar core structure but lacks the ethoxy group at the 7th position.
Uniqueness
The presence of both ethoxy and ethyl groups in 7-ethoxy-4-ethyl-8-methyl-2H-chromen-2-one makes it unique compared to other coumarin derivatives. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


